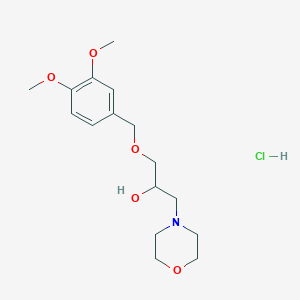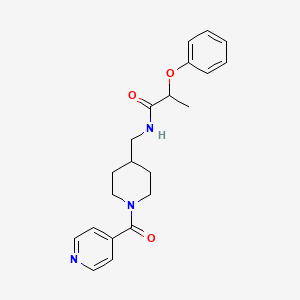
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allosteric Modifiers of Hemoglobin
Research into compounds structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide has shown promise in the development of allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, potentially offering therapeutic benefits in conditions that require enhanced oxygen delivery to tissues, such as ischemia, stroke, and tumor radiotherapy. The study identified several compounds with significant allosteric effects on hemoglobin, indicating their potential in clinical and biological applications related to oxygen supply (Randad et al., 1991).
Corrosion Inhibition
Another area of application is in the field of corrosion science, where Schiff base compounds containing nitrogen and other heteroatoms, similar in structure to this compound, have been investigated as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion of mild steel in acidic solutions, highlighting their potential in industrial applications to enhance the longevity of metal components (Leçe et al., 2008).
Kinase Inhibition for Cancer Therapy
In the field of oncology, derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have demonstrated significant tumor suppression in preclinical models, leading to the advancement of some compounds into clinical trials for cancer treatment (Schroeder et al., 2009).
Muscarinic Receptor Antagonism
Compounds with structural similarities to this compound have been synthesized and evaluated for their antagonistic activity against the M3 muscarinic receptor. These studies aim to develop new therapeutic agents for conditions mediated by muscarinic receptors, such as certain respiratory and gastrointestinal disorders (Broadley et al., 2011).
Materials Science Applications
In materials science, the polymerization of monomers related to this compound has been explored for creating thermoresponsive polymers like poly(N-isopropylacrylamide), which have applications in drug delivery systems. Controlled polymerization techniques have been developed to produce polymers with desired properties, demonstrating the versatility of these compounds in designing responsive materials (Convertine et al., 2004).
Eigenschaften
IUPAC Name |
2-phenoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16(27-19-5-3-2-4-6-19)20(25)23-15-17-9-13-24(14-10-17)21(26)18-7-11-22-12-8-18/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTVOROOOJHXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
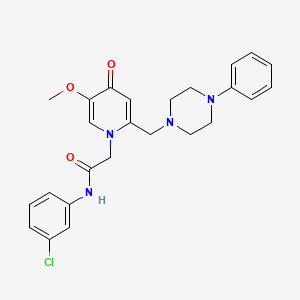
![Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2482996.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)
![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)
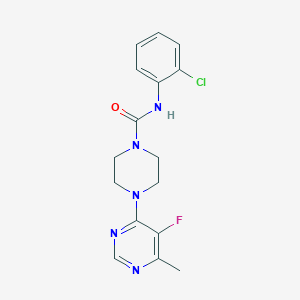
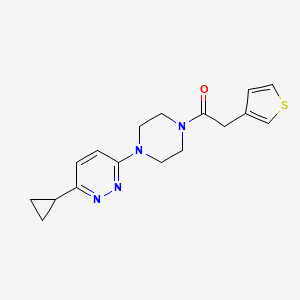
![2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride](/img/structure/B2483012.png)
methanone](/img/structure/B2483013.png)
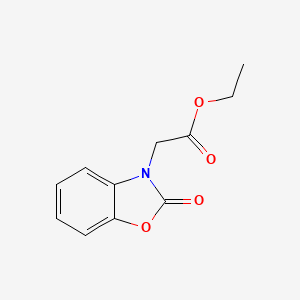
![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)
